Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride
Overview
Description
Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride is an organic compound . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group . It is used as a reactant for the synthesis of DPP-4 inhibitors, Dual H1/5-HT2A receptor antagonists for the treatment of sleep disorders, Serotonin and noradrenaline reuptake inhibitors, and GABA uptake inhibitors .
Molecular Structure Analysis
The molecular formula of this compound is C14H28ClN3O2 . Its average mass is 305.844 Da and its mono-isotopic mass is 305.187012 Da .Scientific Research Applications
Synthesis of PAF-Receptor Antagonists
A class of 4-aminopiperidines substituted at the 3-position has been synthesized, demonstrating the versatility of ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate in medicinal chemistry. These compounds, designed as PAF-receptor antagonists, showcase the compound's potential in drug discovery and development (Benmehdi et al., 2008).
Synthesis of Piperidine-4-Carboxylic Acid Derivatives
Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate serves as a precursor in synthesizing various piperidine-4-carboxylic acid derivatives. These derivatives are crucial intermediates in pharmaceutical synthesis, indicating the compound's role in producing potential therapeutic agents (Rui, 2010).
Gas-phase Elimination Kinetics
The compound's elimination kinetics and mechanisms have been studied in the gas phase, contributing to understanding its stability and reactivity under different temperature and pressure conditions. This knowledge is vital for its application in various industrial and scientific processes (Monsalve et al., 2006).
properties
IUPAC Name |
ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.ClH/c1-2-19-14(18)17-7-3-4-12(11-17)10-16-8-5-13(15)6-9-16;/h12-13H,2-11,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLBJVGLOIOWDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)CN2CCC(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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